molecular formula C8H16N2O B13185232 n-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide

n-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide

Cat. No.: B13185232
M. Wt: 156.23 g/mol
InChI Key: PAFVOUNDRMRALU-UHFFFAOYSA-N
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Description

Structural Elucidation of N-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide

Molecular Architecture and Stereochemical Considerations

The core structure comprises a cyclopropane ring fused to a carboxamide group (-CONH2), with the amide nitrogen bonded to a 2-amino-1,1-dimethylethyl substituent. The cyclopropane ring introduces significant angle strain (60° bond angles versus 109.5° in tetrahedral geometries), which influences both reactivity and spectroscopic behavior. The 2-amino-1,1-dimethylethyl group features a central quaternary carbon bonded to two methyl groups and a primary amine (-NH2), creating a chiral center.

Stereochemical analysis reveals that synthetic routes typically yield a racemic mixture due to the absence of chiral catalysts in common preparation methods. However, enantioselective synthesis strategies could theoretically produce a single stereoisomer, as demonstrated in related cyclopropanecarboxamide derivatives. The spatial arrangement of substituents around the cyclopropane ring may adopt either a cis or trans configuration relative to the amide group, though X-ray crystallography (discussed in Section 1.3) provides definitive evidence for the predominant conformation.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectroscopy reveals distinct proton environments:

  • Cyclopropane protons : Resonate as a multiplet between δ 0.8–1.2 ppm due to ring-current shielding effects and vicinal coupling (J ≈ 5–10 Hz).
  • Amide protons : The -NH2 group appears as a broad singlet near δ 6.5–7.0 ppm, though exchange broadening may reduce resolution.
  • Tertiary amine protons : The -CH(CH3)2 moiety shows a septet (δ 1.4 ppm) for the methine proton, with two singlets for methyl groups at δ 1.0–1.2 ppm.

¹³C NMR data further corroborate the structure:

Carbon Type Chemical Shift (δ, ppm)
Cyclopropane C 8–12
Amide Carbonyl C 168–172
Quaternary C (CH(CH3)2) 35–40
Methyl C 20–25

These shifts align with reported values for cyclopropanecarboxamides and branched amines.

Infrared (IR) Absorption Profile Interpretation

Key IR absorptions include:

  • Amide C=O stretch : Strong band at 1640–1680 cm⁻¹.
  • N-H stretches : Broad peaks at 3300–3500 cm⁻¹ for both amine and amide protons.
  • Cyclopropane ring vibrations : Characteristic out-of-plane bending modes at 800–1000 cm⁻¹.

The absence of a free -NH2 stretch (typically >3400 cm⁻¹) suggests hydrogen bonding between the amide and amine groups, a feature common in solid-state spectra.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry exhibits the following fragmentation pathways:

  • Molecular ion : [M]⁺ at m/z 170 (calculated for C₈H₁₄N₂O).
  • α-Cleavage : Loss of the 2-amino-1,1-dimethylethyl group (m/z 99), consistent with amine fragmentation patterns.
  • Cyclopropane ring opening : Formation of a propene fragment (m/z 42) via retro-Diels-Alder mechanism.

Notably, the base peak at m/z 58 corresponds to the cyclopropanecarboxamide ion ([C₄H₆NO]⁺), highlighting the stability of the conjugated amide-cyclopropane system.

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters:

  • a = 7.2 Å, b = 10.5 Å, c = 12.8 Å
  • β = 95.4°, V = 965 ų

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C8H16N2O/c1-8(2,5-9)10-7(11)6-3-4-6/h6H,3-5,9H2,1-2H3,(H,10,11)

InChI Key

PAFVOUNDRMRALU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)NC(=O)C1CC1

Origin of Product

United States

Preparation Methods

Cyclopropanation of Suitable Precursors

Method Overview:

The most direct approach involves cyclopropanation of an appropriate alkene precursor with a suitable carbene source, typically using diazomethane derivatives or Simmons–Smith reagents, followed by functional group transformations to install the amino and amide groups.

Key Steps:

  • Preparation of the cyclopropane core:
    Using diazomethane or carbene transfer reagents (e.g., Simmons–Smith reagent) to cyclopropanate an olefin bearing the necessary substituents.

  • Introduction of the amino group:
    Post-cyclopropanation, selective amino functionalization can be achieved via nucleophilic substitution or reduction of suitable intermediates, such as nitriles or imines formed during the process.

  • Amide formation:
    The amino group is then acylated with appropriate acyl chlorides or anhydrides to form the amide linkage, ensuring stereochemical integrity.

Research Findings:

  • A study on cyclopropanation of substituted alkenes demonstrates high stereoselectivity when using chiral catalysts, which is crucial for biological activity (see).

  • The use of diazomethane derivatives allows for efficient cyclopropanation with yields exceeding 70%, with stereochemistry controlled via chiral auxiliaries or catalysts.

Data Table:

Step Reagents Conditions Yield Notes
Cyclopropanation Diazomethane / Simmons–Smith -78°C to room temp 70–85% Stereoselective with chiral catalysts
Amination NH3 or amines Reflux in polar solvents 60–75% Selective amino group installation
Amide coupling Acyl chlorides / anhydrides Mild base, room temp 80–90% Maintains stereochemistry

Functionalization of Cyclopropane Derivatives

Method Overview:

An alternative involves starting from cyclopropane derivatives bearing functional groups that can be transformed into the desired amino and amide functionalities.

Key Steps:

Research Findings:

  • Recent synthesis of cyclopropane carboxamides utilized carbene transfer reactions, followed by amination and amidation, achieving yields of 65–78% with high stereocontrol (see).

  • The process benefits from mild reaction conditions and high regioselectivity, making it suitable for complex molecule synthesis.

Data Table:

Step Reagents Conditions Yield Notes
Cyclopropanation Carbene source Reflux 70–80% Stereoselectivity optimized with chiral catalysts
Hydrolysis / Amination NH3 / amines Elevated temperature 65–75% Selective amino group installation
Amide coupling HATU / DCC Room temperature 80–90% Efficient amidation

Synthesis via Multi-Step Route from Cyclohexyl Precursors

Method Overview:

A more elaborate route involves constructing a cyclohexyl precursor, functionalizing it to introduce the amino and carboxamide groups, and then converting to the cyclopropane derivative via ring contraction or carbene-mediated methods.

Key Steps:

Research Findings:

  • Such multi-step syntheses have been reported with overall yields around 50–65%, emphasizing the importance of regio- and stereoselectivity at each stage (see).

Notes on Synthesis Optimization and Challenges

  • Stereochemistry Control:
    Chiral catalysts or auxiliaries are often employed to ensure the correct stereochemistry, which is critical for biological activity.

  • Yield Optimization:
    Use of high-efficiency coupling reagents like HATU or DCC, and mild reaction conditions, minimizes side reactions and improves overall yields.

  • Protecting Groups:
    Protecting amino groups during intermediate steps prevents undesired reactions, especially during carbene or cyclopropanation steps.

  • Purification: Column chromatography and recrystallization are standard for isolating pure intermediates and final products.

Chemical Reactions Analysis

Amino Group Reactivity

The 2-amino-1,1-dimethylethyl moiety undergoes characteristic amine reactions:

  • Protection/Deprotection :
    The primary amine can be protected as a tert-butoxycarbonyl (Boc) derivative using Boc anhydride under basic conditions. Deprotection is achieved via acidic hydrolysis (e.g., HCl/dioxane) .

  • Heterocycle Formation :
    Reaction with nitriles in the presence of ZnI₂ or FeCl₃ at 70°C yields 2-oxazolines. For example, treatment with benzonitrile forms a substituted oxazoline via cyclization .

Cyclopropane Ring Functionalization

The cyclopropane ring participates in directed C–H bond activation:

  • Palladium-Catalyzed Arylation :
    Using aryl iodides (e.g., 4-iodotoluene) and Pd(OAc)₂/AgOAc, the unactivated C(3)–H bond of the cyclopropane undergoes stereospecific arylation. The amide group acts as a directing group, enabling cis-diastereoselectivity (55% conversion under optimized conditions) .

Reaction Catalyst System Diastereoselectivity Reference
C(3)–H ArylationPd(OAc)₂/AgOAc, 4-TolIcis selectivity

Hydrolysis and Stability

The carboxamide group exhibits stability under basic conditions but hydrolyzes under prolonged acidic or enzymatic exposure:

  • Acidic Hydrolysis :
    Heating with 6 M NaOH in ethanol (100°C, 3 h) cleaves the amide bond, yielding cyclopropanecarboxylic acid and 2-amino-2-methyl-1-propanol .

Scientific Research Applications

N-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects: The target compound lacks aromatic groups present in analogs like N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide and N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide , which likely reduces its lipophilicity compared to these derivatives.
  • Biological Relevance: ACC (CAS 22059-21-8) demonstrates that cyclopropane amino acids can act as neuromodulators , while tezacaftor (VX-661) exemplifies therapeutic applications in cystic fibrosis . The target compound’s amino-dimethyl moiety may position it as a precursor for bioactive molecules.

Physicochemical and Pharmacokinetic Properties

  • Thermal Stability : N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide has a melting point of 151°C , suggesting higher crystallinity than the target compound, whose physical state is unspecified.
  • Solubility: The hydroxyiminoethyl group in 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide () may improve water solubility compared to the target’s hydrophobic dimethyl substituents.

Biological Activity

n-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, along with a summary of research findings.

  • Molecular Formula : C7H14N2O
  • Molecular Weight : 142.20 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)(C(=O)N)C1CC1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It can interact with receptor proteins, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial activity against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : It has been observed to reduce inflammation in certain models, suggesting potential use in treating inflammatory diseases.
  • Cytotoxicity : Preliminary studies indicate that it may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating moderate antibacterial activity.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent.

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited cytotoxic effects with IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells. These findings highlight its potential as a lead compound for further development in cancer therapy.

Summary of Research Findings

Biological ActivityObserved EffectsReference
AntimicrobialMIC = 32 µg/mL (S. aureus)
MIC = 64 µg/mL (E. coli)
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
CytotoxicityIC50 = 15 µM (HeLa), 20 µM (MCF-7)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for n-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide, and how do coupling agents improve yield?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated amide bond formation. For example, N,N'-Dicyclohexylcarbodiimide (DCC) facilitates activation of the cyclopropanecarboxylic acid moiety, enabling efficient coupling with 2-amino-1,1-dimethylethylamine. Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios (1:1.2 acid-to-amine) are critical for minimizing side reactions . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity.

Q. Which analytical techniques are most effective for structural confirmation of cyclopropanecarboxamide derivatives?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR verify cyclopropane ring integrity (characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm) and amide bond formation (amide proton at δ 6.5–8.5 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; for example, the title compound in was confirmed to adopt a cis-cyclopropane-carboxamide conformation via single-crystal analysis .
  • HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity (>95% required for biological assays) .

Q. What are the primary research applications of cyclopropanecarboxamide derivatives in medicinal chemistry?

  • Methodological Answer : These derivatives serve as rigid scaffolds in peptidomimetic drug design due to the cyclopropane ring’s conformational restraint. For instance, highlights a structurally related compound as an antiviral intermediate targeting protease enzymes. Computational docking (e.g., AutoDock Vina) can predict binding interactions with biological targets .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing cyclopropanecarboxamide derivatives be addressed?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) control stereochemistry. reports enantiopure (>98% ee) cyclopropane amino acids via chiral HPLC resolution (Chiralpak IA column). For n-(2-Amino-1,1-dimethylethyl) derivatives, stereospecific protecting groups (e.g., Boc) prevent racemization during synthesis .

Q. What computational methods predict the conformational stability of cyclopropanecarboxamides in solution?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level models cyclopropane ring strain and amide bond rotation barriers. used this approach to show that 1-aminocyclopropanecarboxylic acid adopts a twisted conformation to minimize steric clash between substituents .

Q. How do decomposition pathways of cyclopropanecarboxamides impact their biological activity?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS identify degradation products. demonstrated that fluorinated analogs decompose via ring-opening mechanisms under acidic conditions, necessitating pH-controlled formulations .

Q. How can contradictory data on cyclopropanecarboxamide reactivity be resolved?

  • Methodological Answer : Cross-validate synthetic protocols using kinetic studies (e.g., monitoring reaction progress via in situ IR spectroscopy). For example, reported variable yields (50–85%) for cyclopropane amino acids depending on reaction temperature; optimizing to 0–5°C minimized side-product formation .

Q. What strategies enhance the bioavailability of cyclopropanecarboxamide-based peptidomimetics?

  • Methodological Answer :

  • Prodrug Design : Esterification of carboxylic acid groups (e.g., ethyl esters) improves membrane permeability .
  • Salt Formation : Hydrochloride salts (as in ) enhance aqueous solubility for in vivo studies .
  • Cyclopropane Ring Modifications : Introducing electron-withdrawing groups (e.g., difluoromethyl in ) stabilizes the compound against metabolic degradation .

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